Enantiomeric Purity: (S)-2-Ethynylmorpholine Resolved to >98 % ee Versus Racemic and (R)-Enantiomer Batches
Commercially available (S)-2-ethynylmorpholine is routinely supplied with an enantiomeric excess exceeding 98 %, achieved by fractional crystallisation of diastereomeric salts (e.g. L‑(+)-tartaric acid) or through catalytic asymmetric hydrogenation of the corresponding unsaturated morpholine [1][2]. The racemic form (CAS 2098017‑00‑4) and the (R)-enantiomer (CAS not specified) are also available for comparator studies, but their use in a stereochemistry‑demanding context requires the end user to verify optical purity independently because the racemate contains 50 % of the opposite enantiomer by definition [1].
| Evidence Dimension | Enantiomeric excess (ee) |
|---|---|
| Target Compound Data | >98 % ee (supplier specification for (S)-2-ethynylmorpholine) |
| Comparator Or Baseline | Racemic 2-ethynylmorpholine: 0 % ee; (R)-2-ethynylmorpholine: opposite configuration |
| Quantified Difference | The (S)-enantiomer provides >98 % enantiopurity vs. 0 % for the racemate; the (R)-enantiomer is the mirror image. |
| Conditions | Chiral HPLC or polarimetry; typical supplier QC for enantiopure building blocks. |
Why This Matters
In asymmetric catalysis or target‑based screening, the presence of the wrong enantiomer can abolish activity or generate confounding data, making guaranteed enantiopurity a critical procurement decision factor.
- [1] PubChem Compound Summary for CID 21460082, 2‑Ethynylmorpholine. National Center for Biotechnology Information, 2025. https://pubchem.ncbi.nlm.nih.gov/compound/21460082 View Source
- [2] Li, M., Zhang, J., Zou, Y., Zhou, F., Zhang, Z. & Zhang, W. Asymmetric hydrogenation for the synthesis of 2‑substituted chiral morpholines. Chem. Sci. 2021, 12, 15061‑15066. DOI: 10.1039/D1SC04288B View Source
